molecular formula C22H25N3O4S B6584888 methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1251619-26-7

methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6584888
CAS No.: 1251619-26-7
M. Wt: 427.5 g/mol
InChI Key: BAWDXYUWESXAFS-UHFFFAOYSA-N
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Description

Methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.15657746 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family, which has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of 402.52 g/mol. Its structure features a pyrazole ring with various substituents that contribute to its biological activity.

Structural Representation

ComponentDescription
Molecular Formula C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S
Molecular Weight 402.52 g/mol
IUPAC Name This compound

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Efficacy

A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Anti-inflammatory Properties

In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro studies have shown effectiveness against several Gram-positive and Gram-negative bacterial strains.

Comparative Efficacy

A comparison of the antibacterial activity against standard antibiotics revealed that the compound exhibited comparable or superior efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the pyrazole ring and substituents have been systematically studied to enhance potency and selectivity.

Key Findings

  • Substituent Variation : The presence of methyl groups on the phenyl rings significantly enhances antitumor activity.
  • Sulfamoyl Group : The sulfamoyl moiety is essential for antibacterial activity, contributing to the compound's ability to disrupt bacterial cell wall synthesis.

Properties

IUPAC Name

methyl 1-[(2,5-dimethylphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-15-7-10-19(11-8-15)24(4)30(27,28)21-20(22(26)29-5)14-25(23-21)13-18-12-16(2)6-9-17(18)3/h6-12,14H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWDXYUWESXAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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